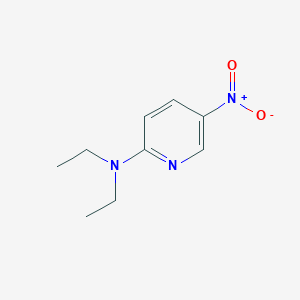

2-(4-methoxyphenyl)-N,N-dimethylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(4-methoxyphenyl)-N,N-dimethylalanine often involves the use of Schiff bases reduction or other specific organic synthesis methods. For example, Ajibade and Andrew (2021) detailed the synthesis of similar compounds through a Schiff bases reduction route, highlighting the importance of intermolecular interactions in their formation (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including X-ray crystallography. For instance, compounds synthesized by Hayvalı, Unver, and Svoboda (2010) were characterized, showing their crystallization in specific space groups and their molecular dimensions (Hayvalı, Unver, & Svoboda, 2010).

Chemical Reactions and Properties

The chemical reactions involving 2-(4-methoxyphenyl)-N,N-dimethylalanine derivatives can lead to various products depending on the conditions and reactants used. Filipan-Litvić et al. (2007) reported on the Hantzsch synthesis, presenting an example of how specific conditions can lead to unexpected products (Filipan-Litvić et al., 2007).

Physical Properties Analysis

The physical properties of compounds similar to 2-(4-methoxyphenyl)-N,N-dimethylalanine, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. These properties are often detailed in the context of synthesis and structural analysis studies.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for determining the applications and potential uses of 2-(4-methoxyphenyl)-N,N-dimethylalanine derivatives. Studies like those conducted by Guichard et al. (1998) provide insight into the functionalization and chemical modification of related compounds, contributing to a deeper understanding of their chemical properties (Guichard et al., 1998).

Wissenschaftliche Forschungsanwendungen

OLED Material Development

- 2-(4-methoxyphenyl)-N,N-dimethylalanine derivatives, such as dimethyl 2,3-bis((4-(bis(4-methoxyphenyl)amino)phenyl)ethynyl)fumarate, have shown potential in the development of materials for organic light-emitting diodes (OLEDs). Their charge transfer properties, including vertical ionization potential and reorganization energy, were explored through DFT and TD-DFT calculations, indicating their applicability as p-type materials in OLEDs (Wazzan & Irfan, 2019).

Redox-Active Protective Groups

- The compound has been utilized in the development of sterically protective groups with reversible redox sites. This was applied in the construction of novel redox systems combining diphosphene and triarylamine units, showcasing its utility in synthetic organic chemistry and materials science (Tsuji, Sasaki, & Yoshifuji, 1999).

Chemical Synthesis

- 2-(4-methoxyphenyl)-N,N-dimethylalanine derivatives have been synthesized for various purposes. For instance, they have been used in creating polyphenylenevinylene with a triarylamine pendant group, a high-spin organic polymer with unique redox properties, useful in material science and electronics (Kurata, Pu, & Nishide, 2007).

Fine Chemical Synthesis

- This compound also finds applications in the synthesis of fine chemicals, demonstrating the effectiveness of process intensification with multifunctional solid catalysts. This has implications for reducing environmental impact in chemical manufacturing processes (Climent, Corma, Iborra, Mifsud, & Velty, 2010).

Optoelectronic Devices

- Novel triarylamine-based derivatives with 2-(4-methoxyphenyl)-N,N-dimethylalanine structures have been synthesized for use in optoelectronic devices. These materials demonstrate high coloration efficiency and electrochemical stability, underscoring their potential in developing advanced electronic applications (Wu, Lin, & Liou, 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 2-(4-methoxyphenyl)-N,N-dimethylalanine are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain, both found in Alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, which are involved in various biological processes.

Eigenschaften

IUPAC Name |

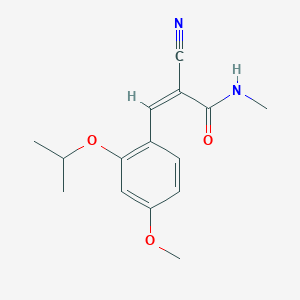

2-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(11(14)15,13(2)3)9-5-7-10(16-4)8-6-9/h5-8H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZTXCNZGNIBDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)(C(=O)O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)

![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2487364.png)

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-1,3-dimethyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2487365.png)

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2487372.png)